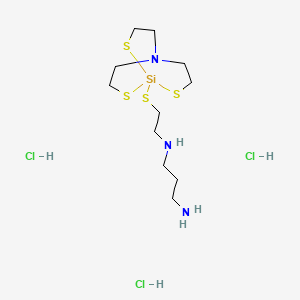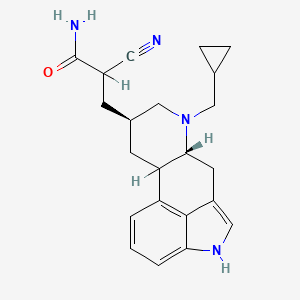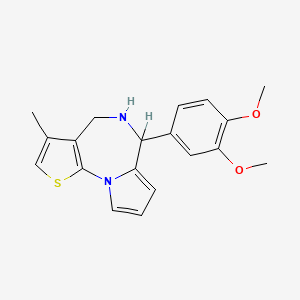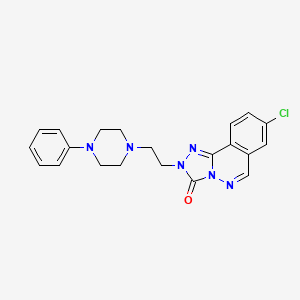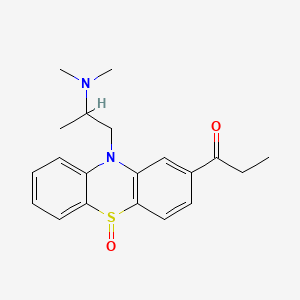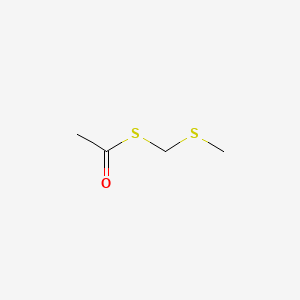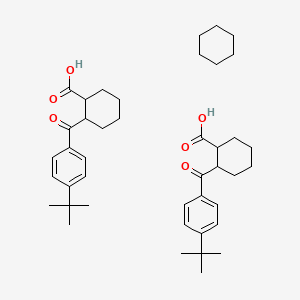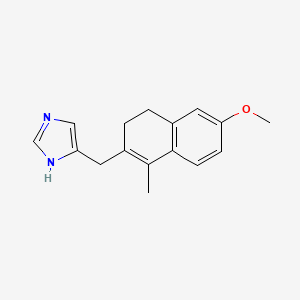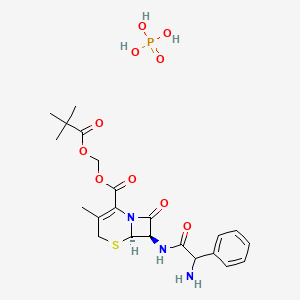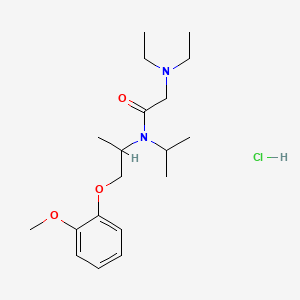
2-(Diethylamino)-N-isopropyl-N-(1-(o-methoxyphenoxy)-2-propyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound known as “C 2050” is a broad-spectrum, ecolabel preservative used primarily in the cosmetics industry. It is composed of caprylyl glycol, benzoic acid, and propanediol. This compound is valued for its low sensitization potential and multifunctional properties, which include boosting antioxidant, conditioning, and moistening properties in personal care formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “C 2050” involves the combination of caprylyl glycol, benzoic acid, and propanediol. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability and efficacy of the final product. The specific synthetic routes and detailed reaction conditions are proprietary to the manufacturers and are not publicly disclosed.
Industrial Production Methods
Industrial production of “C 2050” involves large-scale chemical synthesis in controlled environments to maintain the quality and consistency of the product. The production process includes the precise mixing of caprylyl glycol, benzoic acid, and propanediol, followed by purification and quality control steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
“C 2050” undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly involving the caprylyl glycol component.
Reduction: Reduction reactions may occur under specific conditions, affecting the benzoic acid component.
Substitution: Substitution reactions can take place, especially in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving “C 2050” include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving “C 2050” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of caprylyl glycol, while reduction reactions may yield reduced forms of benzoic acid.
Scientific Research Applications
“C 2050” has a wide range of scientific research applications, including:
Chemistry: Used as a preservative and antimicrobial agent in various chemical formulations.
Biology: Employed in biological studies to understand its effects on microbial growth and preservation.
Medicine: Investigated for its potential use in medical formulations due to its low sensitization potential.
Industry: Widely used in the cosmetics industry for its multifunctional properties, including antioxidant, conditioning, and moistening effects
Mechanism of Action
The mechanism of action of “C 2050” involves its ability to inhibit microbial growth through the combined effects of caprylyl glycol, benzoic acid, and propanediol. Caprylyl glycol acts as a humectant and antimicrobial agent, benzoic acid provides preservative properties, and propanediol enhances the overall stability and efficacy of the compound. The molecular targets and pathways involved include disruption of microbial cell membranes and inhibition of microbial enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “C 2050” include other preservatives and antimicrobial agents used in the cosmetics industry, such as:
Phenoxyethanol: A common preservative with antimicrobial properties.
Benzyl Alcohol: Used as a preservative and solvent in various formulations.
Formaldehyde: A potent preservative, though less commonly used due to safety concerns.
Uniqueness
“C 2050” is unique due to its combination of caprylyl glycol, benzoic acid, and propanediol, which provides a broad-spectrum preservative effect with low sensitization potential. Unlike some other preservatives, “C 2050” is free of formaldehyde, parabens, petrolatum, sulfates, and allergens, making it suitable for a wide range of cosmetic and personal care products .
Properties
CAS No. |
97703-01-0 |
|---|---|
Molecular Formula |
C19H33ClN2O3 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-[1-(2-methoxyphenoxy)propan-2-yl]-N-propan-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-7-20(8-2)13-19(22)21(15(3)4)16(5)14-24-18-12-10-9-11-17(18)23-6;/h9-12,15-16H,7-8,13-14H2,1-6H3;1H |
InChI Key |
IEUHHDHAQMKWCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N(C(C)C)C(C)COC1=CC=CC=C1OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


